N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Catalog No.
S11423341
CAS No.
M.F
C20H19N5O3
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1...

Product Name

N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C20H19N5O3/c1-28-14-6-7-15-13(11-22-18(15)10-14)8-9-21-19(26)12-25-20(27)16-4-2-3-5-17(16)23-24-25/h2-7,10-11,22H,8-9,12H2,1H3,(H,21,26)

InChI Key

XPYKCIOVLLHLLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a complex organic compound characterized by its unique molecular structure. The compound has a molecular formula of C28H30N2O6 and a molecular weight of approximately 490.56 g/mol. Its structure features an indole moiety, which is known for its presence in various biologically active compounds, and a benzotriazinyl group that contributes to its potential pharmacological properties. The compound's InChI key is GWEKYJJDDVDLTG-UHFFFAOYSA-N, facilitating its identification in chemical databases .

Typical of amides and heterocyclic compounds. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and amine.
  • Nucleophilic Substitution: The benzotriazinyl group may participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols.
  • Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or ketone under certain conditions.

These reactions are significant for modifying the compound to enhance its biological activity or to facilitate further synthetic applications.

Preliminary studies suggest that N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide exhibits notable biological activities. Compounds containing indole and benzotriazine moieties are often investigated for their anticancer, antimicrobial, and anti-inflammatory properties. Specific biological assays would be necessary to establish the exact pharmacological profile of this compound.

The synthesis of N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 6-methoxyindole with an appropriate ethyl halide followed by acylation with benzotriazine derivatives.
  • Multi-step Synthesis: This could involve the synthesis of intermediate compounds that are subsequently reacted to yield the final product.
  • One-pot Synthesis: Advances in synthetic methodologies may allow for a one-pot synthesis approach where all reactants are combined in a single reaction vessel.

Detailed experimental procedures would be necessary to optimize yields and purity.

This compound has potential applications in medicinal chemistry due to its structural features that may confer biological activities. Possible applications include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Biochemical Research: Investigating the mechanisms of action of indole and benzotriazine derivatives in biological systems.

Interaction studies are crucial for understanding how N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide interacts with biological targets. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: Evaluating how efficiently the compound is taken up by cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Investigating any potential toxic effects on human cells or model organisms.

Several compounds share structural similarities with N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide. Notable examples include:

Compound NameMolecular FormulaKey Features
6-MethoxyindoleC9H9NO2Core indole structure; known for various biological activities.
Benzotriazine DerivativesVariesContains benzotriazine moiety; often studied for antitumor properties.
5-MethoxyindoleC10H11NO2Similar methoxy-substituted indole; potential neuroprotective effects.

The uniqueness of N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide lies in its dual functionality as both an indole and a benzotriazine derivative, which may enhance its efficacy in therapeutic applications compared to other similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

377.14878949 g/mol

Monoisotopic Mass

377.14878949 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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